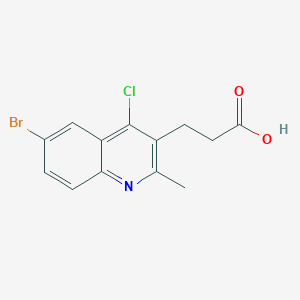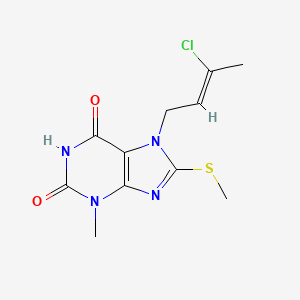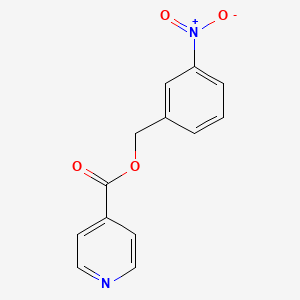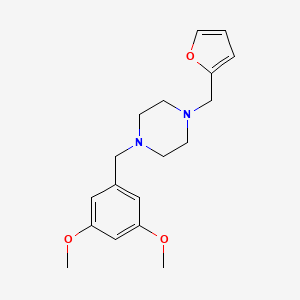
4-isopropylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride, commonly known as ITD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ITD is a hydrazone derivative of 4-isopropylbenzaldehyde and 4-amino-4H-1,2,4-triazole, and its dihydrochloride salt is a white crystalline powder.
Mecanismo De Acción
The mechanism of action of ITD is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. ITD has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell survival and proliferation. ITD has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
ITD has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, ITD has been shown to induce apoptosis, inhibit cell growth and proliferation, and inhibit the formation of blood vessels that supply nutrients to tumors. In animal models of neurodegenerative diseases, ITD has been shown to improve cognitive function, reduce inflammation, and protect neurons from damage caused by oxidative stress. In animal models of inflammation, ITD has been shown to reduce inflammation and oxidative stress, and improve cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ITD has several advantages for lab experiments, including its high purity, stability, and solubility in water and other solvents. ITD is also relatively easy to synthesize, making it accessible to researchers. However, ITD has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for research on ITD, including:
1. Further studies to determine the pharmacokinetics and pharmacodynamics of ITD in animal models and humans.
2. Studies to determine the safety and toxicity of ITD in animal models and humans.
3. Studies to optimize the synthesis of ITD and its derivatives to improve their purity and yield.
4. Studies to determine the molecular targets and mechanisms of action of ITD in cancer cells, neurons, and inflammatory cells.
5. Studies to determine the efficacy of ITD and its derivatives in animal models of cancer, neurodegenerative diseases, and inflammatory diseases.
6. Studies to develop ITD and its derivatives as potential therapeutic agents for cancer, neurodegenerative diseases, and inflammatory diseases.
Conclusion:
In conclusion, 4-isopropylbenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride, or ITD, is a promising chemical compound that has potential applications in several areas of scientific research, including cancer therapy, neuroprotection, and inflammation. ITD has been shown to have several biochemical and physiological effects, and its mechanism of action involves the inhibition of several key enzymes and signaling pathways. Future research on ITD is needed to determine its safety, efficacy, and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of ITD involves the reaction of 4-isopropylbenzaldehyde with 4-amino-4H-1,2,4-triazole in the presence of a reducing agent such as sodium borohydride. The resulting hydrazone is then converted to its dihydrochloride salt by treatment with hydrochloric acid. The synthesis of ITD has been reported in several research articles, and the purity and yield of the compound can be optimized by varying the reaction conditions.
Aplicaciones Científicas De Investigación
ITD has been studied for its potential applications in several areas of scientific research, including cancer therapy, neuroprotection, and inflammation. In cancer therapy, ITD has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. ITD has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
In neuroprotection, ITD has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from damage caused by oxidative stress and inflammation. ITD has also been shown to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease.
Inflammation is a key factor in the development of several diseases, including arthritis, asthma, and cardiovascular disease. ITD has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for these diseases.
Propiedades
IUPAC Name |
3-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6.2ClH/c1-9(2)11-5-3-10(4-6-11)7-14-16-12-17-15-8-18(12)13;;/h3-9H,13H2,1-2H3,(H,16,17);2*1H/b14-7+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHXEIQEWDSECF-MOEKMLTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC2=NN=CN2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC2=NN=CN2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)


![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)




![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)
![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)
![3-(4-chlorophenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5852399.png)

